

# 2'-Deoxytubercidin 5'-triphosphate CAS number and molecular weight

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## Compound of Interest

Compound Name: 2'-Deoxytubercidin 5'-triphosphate

Cat. No.: B12402698

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## Technical Guide: 2'-Deoxytubercidin 5'-triphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2'-Deoxytubercidin 5'-triphosphate**, a crucial analog in molecular biology research. This document details its chemical properties, synthesis, applications in DNA sequencing, and its interactions with DNA polymerases, alongside considerations of its cellular effects.

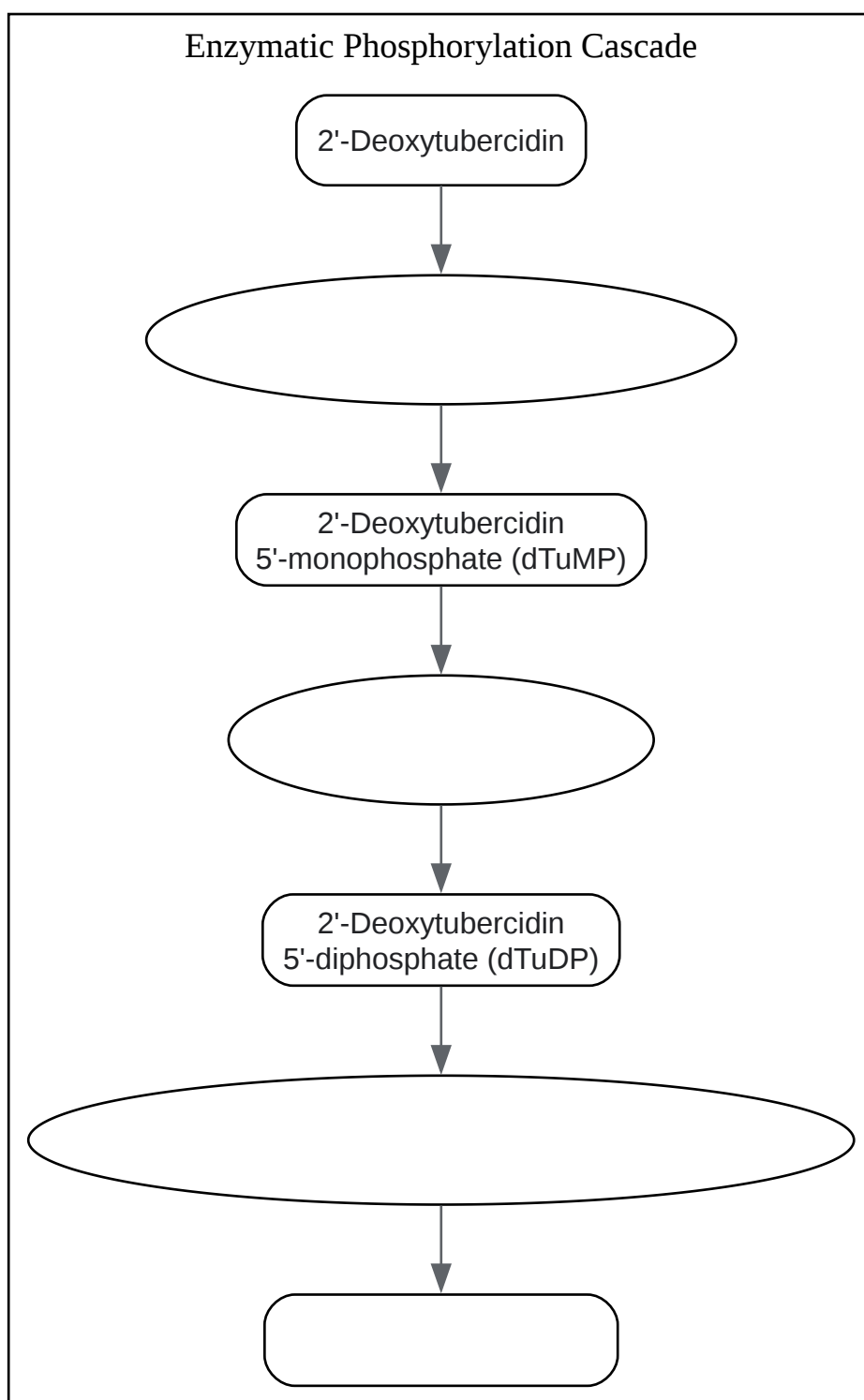
## Core Properties

**2'-Deoxytubercidin 5'-triphosphate**, also known as 7-deaza-2'-deoxyadenosine triphosphate, is a synthetic analog of deoxyadenosine triphosphate (dATP). Its defining feature is the substitution of the nitrogen atom at position 7 of the adenine base with a carbon atom. This modification prevents the formation of Hoogsteen base pairing without disrupting the standard Watson-Crick base pairing with thymine. This property makes it invaluable in DNA sequencing applications, as it helps to resolve compressions in G-C rich regions of DNA.

Property	Value
CAS Number	67460-15-5
Molecular Formula	C <sub>11</sub> H <sub>17</sub> N <sub>4</sub> O <sub>12</sub> P <sub>3</sub>
Molecular Weight	491.18 g/mol
Synonyms	7-deaza-dATP, 7-deaza-2'-deoxyadenosine-5'-triphosphate

## Enzymatic Synthesis of 2'-Deoxytubercidin 5'-triphosphate

The synthesis of **2'-Deoxytubercidin 5'-triphosphate** is typically achieved through a multi-step enzymatic phosphorylation of its nucleoside precursor, 2'-deoxytubercidin.



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Caption: Enzymatic synthesis of **2'-Deoxytubercidin 5'-triphosphate**.

## Experimental Protocol: Enzymatic Synthesis

This protocol outlines a general procedure for the enzymatic synthesis of **2'-Deoxytubercidin 5'-triphosphate** from 2'-deoxytubercidin. Optimization of enzyme concentrations and incubation times may be required.

### Materials:

- 2'-deoxytubercidin
- ATP (Adenosine 5'-triphosphate)
- Deoxycytidine kinase (dCK)
- dUMP-CMP kinase
- Nucleoside diphosphate kinase (NDPK)
- Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- HPLC system for purification and analysis

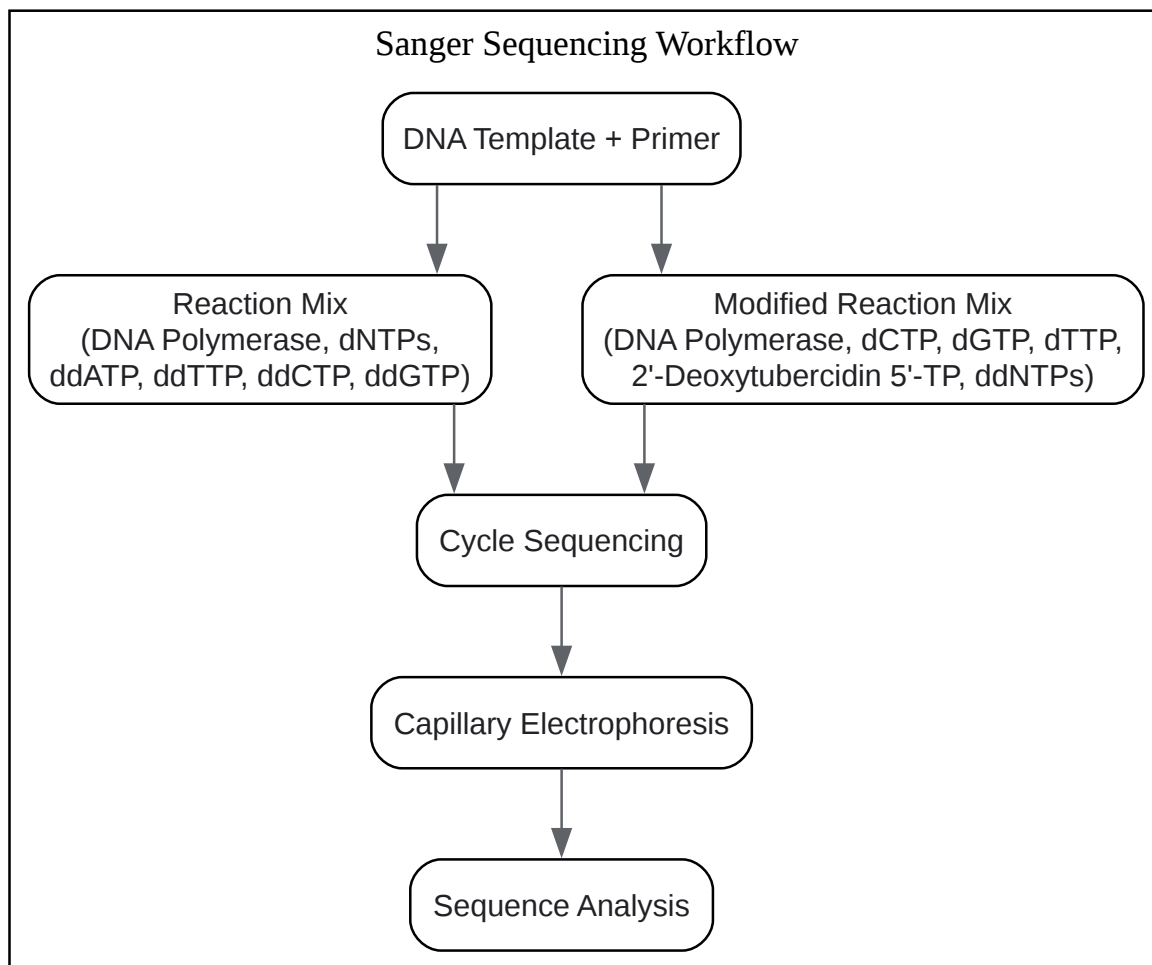
### Procedure:

- Reaction Setup:
  - In a microcentrifuge tube, prepare the reaction mixture containing:
    - 2'-deoxytubercidin (e.g., 1 mM)
    - ATP (e.g., 5 mM)
    - Deoxycytidine kinase (dCK) (e.g., 0.1 U/μL)
    - dUMP-CMP kinase (e.g., 0.1 U/μL)
    - Nucleoside diphosphate kinase (NDPK) (e.g., 0.1 U/μL)
    - Reaction Buffer to the final volume.

- Incubation: Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by taking aliquots at different time points (e.g., 1, 2, 4, 8 hours) and analyzing them by HPLC.
- Reaction Termination: Once the reaction is complete (as determined by the depletion of the starting material and the appearance of the triphosphate product), terminate the reaction by heating at 95°C for 5 minutes to inactivate the enzymes.
- Purification: Purify the **2'-Deoxytubercidin 5'-triphosphate** from the reaction mixture using anion-exchange HPLC.
- Quantification and Storage: Quantify the purified product by UV-Vis spectrophotometry. Store the purified **2'-Deoxytubercidin 5'-triphosphate** at -20°C or -80°C.

## Application in DNA Sequencing

**2'-Deoxytubercidin 5'-triphosphate** is primarily used as a substitute for dATP in Sanger DNA sequencing to resolve compressions in the sequencing ladder that arise from secondary structures in G-C rich regions.



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Caption: Sanger sequencing workflow with 2'-Deoxytubercidin 5'-TP.

## Experimental Protocol: DNA Polymerase Incorporation Assay

This protocol provides a framework for assessing the incorporation of **2'-Deoxytubercidin 5'-triphosphate** by a DNA polymerase.

Materials:

- DNA template with a known sequence

- Primer complementary to the template
- DNA Polymerase (e.g., Taq polymerase)
- Standard dNTP mix (dATP, dCTP, dGTP, dTTP)
- **2'-Deoxytubercidin 5'-triphosphate**
- Reaction Buffer (specific to the DNA polymerase)
- Gel electrophoresis system (e.g., polyacrylamide gel)
- DNA visualization method (e.g., fluorescent dye or radiolabeling)

Procedure:

- Primer Labeling (Optional): If using radiolabeling, label the 5' end of the primer with  $\gamma$ -<sup>32</sup>P-ATP using T4 polynucleotide kinase.
- Reaction Setup: Prepare two sets of reaction mixtures:
  - Control Reaction: DNA template, primer, DNA polymerase, standard dNTP mix, and reaction buffer.
  - Experimental Reaction: DNA template, primer, DNA polymerase, a modified dNTP mix (substituting dATP with **2'-Deoxytubercidin 5'-triphosphate**), and reaction buffer.
- Primer Extension Reaction:
  - Anneal the primer to the template by heating the mixture to 95°C and then slowly cooling to the annealing temperature of the primer.
  - Initiate the extension reaction by adding the DNA polymerase and incubating at its optimal temperature (e.g., 72°C for Taq polymerase).
  - Allow the reaction to proceed for a set amount of time (e.g., 10-30 minutes).

- **Reaction Termination:** Stop the reaction by adding a stop solution (e.g., formamide loading dye with EDTA).
- **Gel Electrophoresis:** Denature the DNA fragments by heating and then separate them by size on a denaturing polyacrylamide gel.
- **Analysis:** Visualize the DNA fragments. Compare the band patterns between the control and experimental lanes to determine if **2'-Deoxytubercidin 5'-triphosphate** was successfully incorporated by the DNA polymerase. Successful incorporation will result in full-length or extended products in the experimental lane.

## Cellular Effects and Metabolism

While **2'-Deoxytubercidin 5'-triphosphate** is primarily used in in vitro applications, understanding the cellular behavior of its nucleoside precursor, 2'-deoxytubercidin, is important for interpreting potential cellular effects. 2'-deoxytubercidin can be transported into cells and subsequently phosphorylated to its active triphosphate form.

Cellular Aspect	Observation	Reference
Cellular Uptake	2'-deoxytubercidin is transported into cells. In mouse kidney slices, this uptake is a saturable and metabolically dependent process, potentially utilizing the organic cation secretory system.	
Metabolism	Unlike 2'-deoxyadenosine, 2'-deoxytubercidin is not significantly metabolized by adenosine deaminase. It can be phosphorylated intracellularly by kinases to its mono-, di-, and triphosphate forms.	
Cytotoxicity	The cytotoxicity of related dideoxynucleosides, such as 2',3'-dideoxycytidine, has been linked to mitochondrial toxicity due to the inhibition of mitochondrial DNA synthesis.	

Note: There is currently no direct evidence to suggest that **2'-Deoxytubercidin 5'-triphosphate** is involved in specific cellular signaling pathways beyond its role as a substrate for DNA polymerases and its potential impact on DNA synthesis and integrity. Its effects are primarily attributed to its incorporation into DNA.

This technical guide provides a foundational understanding of **2'-Deoxytubercidin 5'-triphosphate** for its effective application in research and development. For specific applications, further optimization of the provided protocols may be necessary.

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